molecular formula C12H11NO5 B12903034 1-(4-Methoxy-3-methyl-2-nitro-1-benzofuran-7-yl)ethan-1-one CAS No. 53724-99-5

1-(4-Methoxy-3-methyl-2-nitro-1-benzofuran-7-yl)ethan-1-one

Cat. No.: B12903034
CAS No.: 53724-99-5
M. Wt: 249.22 g/mol
InChI Key: ZOYDSDNIEPNDRU-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methyl-2-nitro-1-benzofuran-7-yl)ethan-1-one is a benzofuran derivative characterized by a methoxy group at position 4, a methyl group at position 3, and a nitro group at position 2 on the benzofuran core.

Properties

CAS No.

53724-99-5

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

1-(4-methoxy-3-methyl-2-nitro-1-benzofuran-7-yl)ethanone

InChI

InChI=1S/C12H11NO5/c1-6-10-9(17-3)5-4-8(7(2)14)11(10)18-12(6)13(15)16/h4-5H,1-3H3

InChI Key

ZOYDSDNIEPNDRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C=CC(=C12)OC)C(=O)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3-methyl-2-nitrobenzofuran-7-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient approach for constructing complex benzofuran derivatives . Another method involves proton quantum tunneling, which minimizes side reactions and enhances yield .

Industrial Production Methods

Industrial production of benzofuran derivatives, including 1-(4-Methoxy-3-methyl-2-nitrobenzofuran-7-yl)ethanone, often employs scalable synthetic routes that ensure high purity and yield. These methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-methyl-2-nitrobenzofuran-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quin

Biological Activity

1-(4-Methoxy-3-methyl-2-nitro-1-benzofuran-7-yl)ethan-1-one is a novel compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure

The structure of 1-(4-Methoxy-3-methyl-2-nitro-1-benzofuran-7-yl)ethan-1-one can be represented as follows:

C12H13NO4\text{C}_{12}\text{H}_{13}\text{N}\text{O}_4

Anticancer Activity

Benzofuran derivatives have shown promising anticancer properties. Research indicates that compounds similar to 1-(4-Methoxy-3-methyl-2-nitro-1-benzofuran-7-yl)ethan-1-one exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain benzofuran derivatives significantly inhibited the proliferation of MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values ranging from 10 to 50 µM .

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound NameCell LineIC50 (µM)
Compound AMCF-715
Compound BA54925
1-(4-Methoxy...)MCF-7TBD

Antimicrobial Activity

The antimicrobial properties of benzofurans have also been explored. In vitro studies have shown that similar compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The zones of inhibition for these compounds ranged from 15 mm to 30 mm depending on the concentration used .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaZone of Inhibition (mm)
Compound CS. aureus20
Compound DE. coli25
1-(4-Methoxy...)S. aureusTBD

Anti-inflammatory Activity

Benzofurans are also noted for their anti-inflammatory effects. Compounds derived from this class have been shown to inhibit pro-inflammatory cytokines in various models, suggesting their potential use in treating inflammatory diseases .

Case Study 1: Anticancer Effects

A recent study evaluated the anticancer effects of a series of benzofuran derivatives, including those structurally related to 1-(4-Methoxy-3-methyl-2-nitro-1-benzofuran-7-yl)ethan-1-one. The results indicated that modifications at the methoxy and nitro positions significantly influenced cytotoxicity against cancer cell lines, with some compounds demonstrating up to a fourfold increase in potency compared to their unmodified counterparts .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial efficacy of benzofuran derivatives against multi-drug resistant bacterial strains. The study reported that certain derivatives exhibited effective inhibition, with some achieving MIC values as low as 5 µg/mL against resistant strains .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s unique substitution pattern distinguishes it from analogs. Key comparisons include:

Compound Name/Identifier Substituents (Benzofuran Ring) Key Functional Groups Biological Activity Reference
Target Compound 4-MeO, 3-Me, 2-NO₂ Ethanone (C7) Not explicitly reported -
(E)-1-(5-Bromo-2-(3'-fluorophenyl)benzofuran-7-yl)-3-(4'-methoxyphenyl)-prop-2-en-1-one (203n) 5-Br, 2-(3’-FPh) Chalcone (α,β-unsaturated ketone) Antimicrobial (hypothesized)
5-Bromo-3-ethylsulfinyl-7-methyl-1-benzofuran derivatives 5-Br, 3-EtSO, 2-(4-XPh)⁴⁾ Ethylsulfinyl, halogen Antifungal, antitumor
1-(4-(4-(5-Phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one (Patent) Piperidinyl-thiazole complex Ethanone, heterocycles Fungicidal

Notes:

  • Substituent Effects: Nitro (NO₂): The electron-withdrawing nitro group at position 2 in the target compound likely increases electrophilicity, enhancing reactivity in nucleophilic substitution or redox reactions compared to halogenated analogs (e.g., 5-Br in 203n) . Methyl (Me): The 3-Me group introduces steric hindrance, which may influence binding to biological targets compared to smaller substituents (e.g., ethylsulfinyl in ) .

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